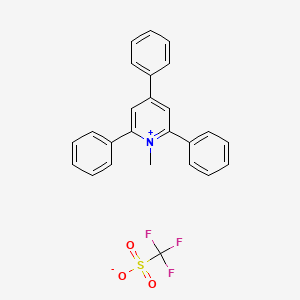

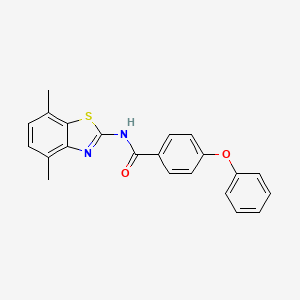

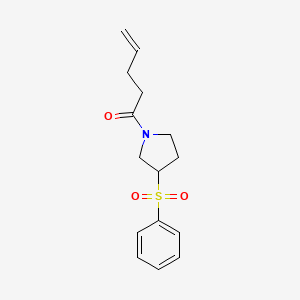

![molecular formula C21H25N3O2S B2812398 2-[(4-cyclohexylphenoxy)acetyl]-N-phenylhydrazinecarbothioamide CAS No. 347910-62-7](/img/structure/B2812398.png)

2-[(4-cyclohexylphenoxy)acetyl]-N-phenylhydrazinecarbothioamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-[(4-cyclohexylphenoxy)acetyl]-N-phenylhydrazinecarbothioamide (2-CPA) is a unique compound that has been used in a variety of scientific research applications. It is a hydrazinecarbothioamide, a type of organic compound that is composed of an amide group, an aryl group, and a hydrazine group. 2-CPA is of particular interest due to its ability to form stable complexes with a variety of metals, including zinc, iron, and copper. This makes it useful for applications such as catalysts, chelating agents, and complexing agents.

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity

New N-(substituted)-2-[4-(substituted)benzylidene]hydrazinecarbothioamides, including compounds structurally related to 2-[(4-cyclohexylphenoxy)acetyl]-N-phenylhydrazinecarbothioamide, were designed, synthesized, and evaluated for their anticonvulsant activity and neurotoxicity. These compounds showed significant protection in seizure models, indicating their potential as anticonvulsant agents. Their anticonvulsant activity was linked to their interaction with GABAergic neurotransmission pathways, specifically their binding properties with epilepsy molecular targets GABA(A) delta and GABA(A) alpha-1 receptors, and their ability to elevate γ-aminobutyric acid (GABA) levels in the brain (Tripathi & Kumar, 2013).

Antibacterial Activity

Compounds structurally related to this compound were synthesized and characterized for their antibacterial activity against both Gram-negative and Gram-positive bacteria. These studies found that certain derivatives exhibited significant inhibitory effects, with some compounds demonstrating low minimal inhibitory concentration (MIC) values, indicating their strong antibacterial potential (Kaur et al., 2011).

Corrosion Inhibition

Thiosemicarbazides, including molecules similar to this compound, were investigated as corrosion inhibitors for mild steel in acidic solutions. These compounds demonstrated significant inhibition efficiencies, suggesting their utility in protecting metals from corrosion. The effectiveness of these inhibitors was attributed to their physical adsorption mechanism and the correlation between their molecular structure and inhibition performance (Ebenso et al., 2010).

Molecular Docking and Antimicrobial Activity

N-Substituted phenyl/cyclohexyl-2-(pyridine-4-carbonyl) hydrazine-1-carbothioamides were synthesized and evaluated for their antibacterial activity. Molecular docking studies predicted that these compounds could exhibit significant antibacterial activity by binding effectively to target proteins. The study identified compounds with promising antibacterial potential against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as antimicrobial drugs (Bhat et al., 2022).

Eigenschaften

IUPAC Name |

1-[[2-(4-cyclohexylphenoxy)acetyl]amino]-3-phenylthiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O2S/c25-20(23-24-21(27)22-18-9-5-2-6-10-18)15-26-19-13-11-17(12-14-19)16-7-3-1-4-8-16/h2,5-6,9-14,16H,1,3-4,7-8,15H2,(H,23,25)(H2,22,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGLQFLRQOJJPQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)OCC(=O)NNC(=S)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

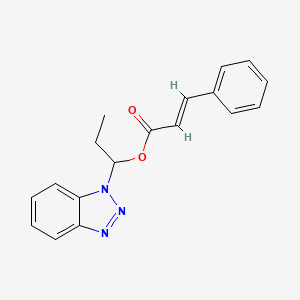

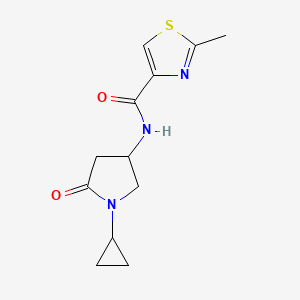

![(E)-N-[2-(2,2-Difluoro-1,3-benzodioxol-5-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2812319.png)

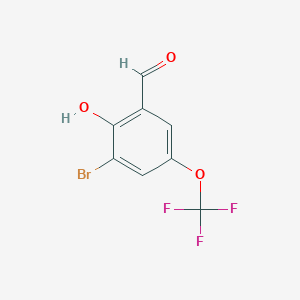

![6-[(3-Methylbenzoyl)amino]-2-(4-methyl-1,4-diazepan-1-yl)quinoline-4-carboxylic acid](/img/structure/B2812321.png)

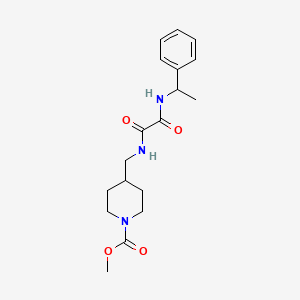

![(2S)-2-[2-(propan-2-yl)phenyl]pyrrolidine](/img/structure/B2812329.png)

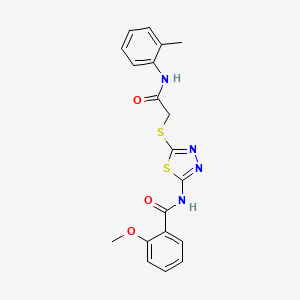

![N-(2-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2812330.png)

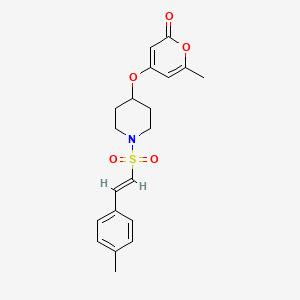

![2-(4-(N-cyclopentyl-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2812331.png)